Imidazo[2,1-b][1,3]oxazepine
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Overview
Description
Imidazo[2,1-b][1,3]oxazepine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system containing both imidazole and oxazepine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b][1,3]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions . The addition of thionyl chloride can produce lactam in the absence of a catalyst . Another approach involves the condensation of 5-(4-bromo phenyl) imidazo[2,1-b]thiazole with different substituted aromatic amines, followed by cyclization using phthalic anhydride and glycine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Imidazo[2,1-b][1,3]oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound finds applications in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Imidazo[2,1-b][1,3]oxazepine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]oxazepine can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole: Known for its broad pharmacological activities, including antitumoral and antiviral effects.
Benzo[f]imidazo[1,2-d][1,4]oxazepine: Exhibits significant biological activities and is used in drug discovery.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108745-29-5 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]oxazepine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H |
InChI Key |
ZGYZLNIMJPFPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2OC=C1 |
Origin of Product |
United States |
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